![molecular formula C10H9ClO2 B1637925 (E)-Methyl 3-(3-chlorophenyl)acrylate CAS No. 24583-84-4](/img/structure/B1637925.png)
(E)-Methyl 3-(3-chlorophenyl)acrylate
Overview
Description
“(E)-Methyl 3-(3-chlorophenyl)acrylate” is a chemical compound with the molecular formula C11H11ClO2 . It is an ester derivative of 2-Propenoic acid and 3-chlorophenyl .
Molecular Structure Analysis
The molecular structure of “(E)-Methyl 3-(3-chlorophenyl)acrylate” consists of a methyl ester group attached to a 3-chlorophenyl group via an acrylate linkage . The average mass of the molecule is 210.657 Da .Physical And Chemical Properties Analysis
“(E)-Methyl 3-(3-chlorophenyl)acrylate” has a density of 1.2±0.1 g/cm3, a boiling point of 308.6±25.0 °C at 760 mmHg, and a flash point of 152.5±18.6 °C . It has a polar surface area of 26 Å2 and a molar volume of 178.9±3.0 cm3 .Scientific Research Applications
Corrosion Inhibition
(E)-Methyl 3-(3-chlorophenyl)acrylate derivatives have been explored for their effectiveness in corrosion inhibition. Research by Baskar et al. (2014) focused on the synthesis of photo-cross-linkable polymers with chlorophenyl acrylate units. These polymers showed significant potential in inhibiting mild steel corrosion in hydrochloric acid, suggesting their applicability in protective coatings and anti-corrosive materials (Baskar et al., 2014).
Polymer Synthesis and Applications
The compound has been utilized in synthesizing various polymers. Thamizharasi et al. (1999) demonstrated its use in creating copolymers for the leather industry. They synthesized copoly(4-chlorophenyl acrylate-methyl acrylate), finding applications as top and base coat materials in leather processing (Thamizharasi et al., 1999).
Environmental Applications
In environmental applications, Wu et al. (2016) investigated the removal of methyl acrylate (a related compound) using a biotrickling filter. This study highlights the potential of using similar acrylate compounds in waste gas treatment and environmental remediation technologies (Wu et al., 2016).
Advanced Materials Research
The compound has been studied in the context of advanced materials. Bertran et al. (2007) explored the structural and electronic properties of poly(3-thiophen-3-yl-acrylic acid methyl ester), a polymer derivative, suggesting its potential in electronic and optoelectronic applications (Bertran et al., 2007).
Cancer Research
In the field of medical research, particularly cancer, Rodrigues et al. (2012) synthesized new quinolinyl acrylate derivatives and evaluated their effectiveness against human prostate cancer cells. They found that certain derivatives showed promising results in inhibiting cancer cell growth, migration, and invasion (Rodrigues et al., 2012).
properties
IUPAC Name |
methyl (E)-3-(3-chlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCTYRQOMYMCCU-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263395 | |
Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(3-chlorophenyl)acrylate | |
CAS RN |
24583-84-4 | |
Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24583-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2E)-3-(3-chlorophenyl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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